molecular formula C11H16N2O5 B1435456 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid CAS No. 1273576-64-9

2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid

Cat. No.: B1435456
CAS No.: 1273576-64-9
M. Wt: 256.25 g/mol
InChI Key: HSBSFXGYYQDTBF-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The Boc protecting group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. This compound can act as a precursor to more complex molecules that interact with biological targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
  • 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
  • tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

The uniqueness of 2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid lies in its spirocyclic structure and the presence of the Boc protecting group. This combination provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-10(2,3)17-9(16)13-5-11(6-13)4-7(8(14)15)12-18-11/h4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBSFXGYYQDTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127955
Record name 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273576-64-9
Record name 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273576-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
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